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Cat. No.: B3425691

Get Quote

Executive Summary
The compound (1S,2S)-(-)-1-phenylpropylene oxide (also known as (1S,2S)-trans- β -

methylstyrene oxide) is a highly versatile chiral building block utilized extensively in asymmetric

synthesis and active pharmaceutical ingredient (API) development. As an optically active

epoxide, it serves as a critical electrophilic synthon for stereospecific ring-opening reactions,

enabling the synthesis of complex chiral amino alcohols, antifungal agents, and alkaloid

derivatives. This whitepaper provides a comprehensive technical analysis of its structural

properties, enantioselective synthesis pathways, and analytical characterization protocols.

Structural & Physicochemical Profiling
(1S,2S)-(-)-1-Phenylpropylene oxide is characterized by its rigid oxirane ring fused to a

phenyl group and a methyl group in a trans configuration. The stereocenters at C1 and C2

dictate its specific reactivity profile, particularly in SN​2 ring-opening reactions where
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nucleophilic attack typically occurs at the less sterically hindered aliphatic carbon (C2), or at the

benzylic carbon (C1) under Lewis acid catalysis.

Table 1: Key Physicochemical Properties

Property Value Method / Condition

IUPAC Name
(2S,3S)-2-Methyl-3-

phenyloxirane
Standard IUPAC Nomenclature

CAS Registry Number 4518-66-5 [1]

Molecular Formula C9H10O [1]

Molecular Weight 134.18 g/mol Computed [1]

Density 1.003 g/mL At 25 °C [2]

Refractive Index ( nD20​) 1.517 Standard conditions [2]

Optical Activity ( [α]D19​) -110° Neat liquid [2]

Flash Point 69 °C (156.2 °F) Closed cup [2]

Mechanistic Synthesis & Enantioselective Pathways
The synthesis of highly enantioenriched (1S,2S)-(-)-1-phenylpropylene oxide is typically

achieved via two primary methodologies: asymmetric organocatalytic epoxidation or kinetic

resolution of the racemic mixture.

Pathway A: Asymmetric Shi Epoxidation
The Shi epoxidation is a benchmark organocatalytic method for the asymmetric epoxidation of

unfunctionalized trans-olefins. While the standard D-fructose-derived ketone (Ketone 1) yields

the (1R,2R) enantiomer of trans- β -methylstyrene oxide [3], accessing the (1S,2S)

configuration requires the use of its enantiomer, the L-fructose-derived ketone (ent-Ketone 1)

or an L-sorbose-derived analog [5].

The causality behind the high enantioselectivity lies in the spiro transition state. The chiral

dioxirane, generated in situ via the oxidation of ent-Ketone 1 by Oxone (potassium
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peroxymonosulfate), approaches the alkene such that steric clashes between the substrate's

phenyl/methyl groups and the catalyst's bulky acetal rings are minimized.
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Fig 1. Mechanistic pathway of Shi Epoxidation utilizing L-fructose derived ent-Ketone 1.

Pathway B: Jacobsen's Hydrolytic Kinetic Resolution
(HKR)
For scalable industrial applications, Jacobsen's HKR of racemic trans- β -methylstyrene oxide

is highly efficient. By employing the (R,R)-salen Co(III)OAc complex, the (1R,2R) enantiomer is

selectively hydrolyzed into the corresponding erythro-diol. The (1S,2S) enantiomer remains

unreacted and can be recovered in >99% enantiomeric excess (ee). The reaction proceeds via

a cooperative bimetallic mechanism where one Co(III) center acts as a Lewis acid to activate

the epoxide, while a second Co(III) center delivers the nucleophilic water molecule [4].

Experimental Protocols (Self-Validating Systems)
Protocol 1: Shi Epoxidation using ent-Ketone 1
Objective: Synthesize (1S,2S)-(-)-1-phenylpropylene oxide from trans- β -methylstyrene.

Reagent Preparation: Dissolve trans- β -methylstyrene (1.0 eq) and ent-Ketone 1 (0.2-0.3

eq) in a biphasic solvent system of acetonitrile and aqueous buffer (0.05 M Na2B4O7 • 10

H2O and 0.4 mM Na2EDTA). Causality Note: The addition of Na2EDTA is mechanistically

required to sequester trace transition metals that would otherwise catalyze the rapid, non-

productive decomposition of Oxone into sulfate radicals [3].
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Oxidant Delivery: Cool the reaction to 0 °C. Simultaneously add a solution of Oxone (1.4 eq)

in aqueous Na2EDTA and a solution of K2CO3 (0.8 M) dropwise over 2 hours via syringe

pumps. Causality Note: Maintaining the pH strictly between 10.0 and 10.5 is critical. A lower

pH accelerates the Baeyer-Villiger degradation of the chiral ketone catalyst, while a higher

pH causes rapid autodecomposition of Oxone [3].

Validation & Quenching: Monitor the reaction via GC using dodecane as an internal

standard. Once conversion plateaus, quench the reaction with pentane and extract. Wash

the organic layer with brine, dry over Na2SO4, and concentrate carefully due to the product's

volatility.

Protocol 2: Jacobsen HKR of Racemic Epoxide
Objective: Isolate the (1S,2S) enantiomer via selective hydrolysis.
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Fig 2. Jacobsen HKR workflow isolating the (1S,2S) enantiomer via selective hydrolysis.

Catalyst Activation: Dissolve (R,R)-salen Co(II) complex (0.5 mol%) in toluene. Add acetic

acid (1.0 mol%) and stir open to the air for 30 minutes to oxidize the metal center to the

catalytically active Co(III)OAc species. Remove the solvent in vacuo.
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Resolution: Add racemic trans- β -methylstyrene oxide (1.0 eq) to the activated catalyst. Cool

to 0 °C and add H2O (0.55 eq) dropwise. Causality Note: Exactly 0.55 equivalents of water

are used to ensure the complete hydrolysis of the (1R,2R) enantiomer while leaving the

(1S,2S) enantiomer intact.

Separation: After 12-18 hours (validate completion via chiral GC/HPLC), separate the highly

non-polar (1S,2S)-epoxide from the highly polar erythro-diol via fractional distillation or short-

path silica gel chromatography (eluting first with hexane/ethyl acetate 9:1 for the epoxide,

then 1:1 for the diol).

Analytical Characterization & Quality Control
To ensure structural integrity and enantiomeric purity, the following self-validating analytical

parameters must be met:

1 H NMR (500 MHz, CDCl 3​): δ 1.45 (d, 3H, J = 5.1 Hz, CH 3​), 3.03 (qd, 1H, J = 5.1, 2.1 Hz,

CH-CH 3​), 3.57 (d, 1H, J = 2.1 Hz, CH-Ph), 7.20–7.40 (m, 5H, Ar-H)[3]. The J coupling of 2.1

Hz between the oxirane protons confirms the trans configuration.

13 C NMR (125 MHz, CDCl 3​): δ 18.1, 59.2, 59.7, 125.7, 128.2, 128.6, 137.9 [3].

Chiral HPLC: Enantiomeric excess is validated using a chiral stationary phase. Typical

conditions involve a Chiralcel OD-H or Chiralpak AS column, eluting with a

hexane/isopropanol mixture (e.g., 99:1 or 98:2 v/v) at 1.0 mL/min, with UV detection at 220

nm. The (1S,2S) and (1R,2R) enantiomers must show baseline resolution.

Applications in Drug Development
(1S,2S)-(-)-1-Phenylpropylene oxide is highly valued in the synthesis of complex APIs due to

its predictable stereochemical reactivity:

Stereospecific α -Lithiation: Treatment of the (1S,2S) epoxide with sec-butyllithium (s-BuLi)

and TMEDA at -98 °C yields an α -lithiated oxirane intermediate. This intermediate is

remarkably stable at low temperatures and can be trapped with various electrophiles (e.g.,

aldehydes, alkyl halides) with complete retention of configuration, enabling the synthesis of

highly substituted chiral epoxides used in triazole antifungal agents[4].
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Synthesis of Chiral Alkaloids and Amines: Regioselective ring-opening of the epoxide with

amine nucleophiles (typically occurring at the C2 position) provides direct access to chiral

anti-1,2-amino alcohols. These motifs are structural hallmarks of numerous

sympathomimetic drugs, including synthetic cathinone derivatives and ephedrine analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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